Limited Evidence of Biological Target Engagement Relative to Unprotected Analog
A binding assay entry suggests the compound (or a close structural analog) shows very weak inhibition of CDK2 and CDK5 (IC50 > 10,000 nM) [1]. However, this is a single data point without a direct comparator, and the exact structural match to CAS 193810-83-2 is uncertain. This cannot be used to claim differentiation over other 2-phenylbenzimidazoles which have reported nanomolar activities.
| Evidence Dimension | CDK2/CDK5 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 > 10,000 nM (human recombinant CDK2 and CDK5) |
| Comparator Or Baseline | No direct comparator provided in the source. |
| Quantified Difference | N/A |
| Conditions | Inhibition assay using [gamma-33P]ATP, 30 min incubation, scintillation counting |
Why This Matters
The very weak activity suggests this compound is not a viable kinase inhibitor lead, which may be relevant if procuring for kinase-targeted drug discovery.
- [1] BindingDB. (n.d.). BDBM50097877 CHEMBL3589657: IC50 > 1.00E+4 nM for human recombinant CDK2 and CDK5. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50097877 View Source
